5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c1-7-12-10(15-13-7)14-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUHJYVITXPRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl chloride with 3-methyl-1,2,4-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or sulfide derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Heterocycle Variations
- 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (SH-5920): Replacing the thiadiazole sulfur with oxygen reduces electronegativity and lipophilicity.
- 5-Amino-3-methyl-1,2,4-thiadiazole: The amino group at position 5 increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 2-fluorobenzyloxy group in the target compound. This substitution impacts solubility and target interactions .
Substituent Modifications
- 3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine : The addition of a piperidine-oxazole moiety increases molecular weight (358.4 g/mol) and complexity, likely reducing bioavailability compared to the simpler 3-methyl-1,2,4-thiadiazole scaffold .
Physicochemical Properties
| Compound | Core | Position 5 Substituent | LogP* | Solubility (mg/mL)* | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole | Thiadiazole | 2-Fluorobenzyloxy | ~2.8 | ~0.1 (PBS) | 252.3 |
| 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (SH-5920) | Oxadiazole | 2-Fluorophenyl | ~2.2 | ~0.3 (PBS) | 206.2 |
| 5-Amino-3-methyl-1,2,4-thiadiazole | Thiadiazole | Amino | ~0.5 | ~5.0 (Water) | 129.2 |
| 4-((5-((2-Fluorophenyl)carbamoyl)-1,3,4-thiadiazol-2-yl)methoxy)benzoic acid | Thiadiazole | Carbamoyl + benzoic acid | ~1.9 | ~0.8 (DMSO) | 389.8 |
*Predicted values based on structural analogs .
Biological Activity
5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiadiazole moiety has been extensively studied for its diverse pharmacological properties, making it a valuable subject for investigation.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of various pathogens, including bacteria and fungi. In one study, derivatives of 1,3,4-thiadiazole were synthesized and evaluated for their antimicrobial activity against strains such as Xanthomonas oryzae and Fusarium graminearum. Notably, some compounds demonstrated inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| 51m | X. oryzae pv. oryzicola | 30 | 100 |
| 51m | X. oryzae pv. oryzae | 56 | 100 |
| Other Compounds | Fusarium graminearum | Not specified | Not specified |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. A series of studies have reported promising results regarding their efficacy against various cancer cell lines. For example, compounds containing the thiadiazole ring have shown cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HL-60 (leukemia) with IC50 values indicating significant activity compared to standard treatments like cisplatin .
Table 2: Anticancer Activity of Selected Thiadiazole Derivatives
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural features. Substituents on the phenyl ring and the position of functional groups play crucial roles in determining their potency. For instance, the presence of electron-donating groups such as methoxy has been associated with enhanced anticancer activity .
Study on Antitumor Activity
In a comprehensive study evaluating the antitumor activity of novel thiadiazole derivatives, researchers synthesized a series of compounds and assessed their effects on various cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly improved cytotoxicity against targeted cancer cells while exhibiting minimal toxicity towards normal cells .
Evaluation of Antimicrobial Properties
Another study focused on the antimicrobial evaluation of thiadiazole derivatives against multiple bacterial strains. The findings revealed that certain compounds not only inhibited bacterial growth but also demonstrated potential as effective agents against biofilm formation in pathogenic bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
Q & A
Q. What are the established synthetic routes for preparing 5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole, and what key reagents are involved?
The synthesis of thiadiazole derivatives typically involves nucleophilic substitution or cyclization reactions. For example, the introduction of a fluorophenylmethoxy group can be achieved by reacting 3-methyl-5-hydroxy-1,2,4-thiadiazole with 2-fluorobenzyl bromide in a basic medium (e.g., potassium carbonate in DMF) . Evidence from analogous compounds suggests that reaction conditions (solvent, temperature, and catalyst) significantly influence yield and purity. Optimization may require monitoring by thin-layer chromatography (TLC) and purification via recrystallization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs a combination of elemental analysis (to confirm stoichiometry), IR spectroscopy (to identify functional groups like C-F and S-N bonds), and ¹H/¹³C NMR (to resolve substituent positions and confirm regioselectivity) . For example, the methoxy group’s resonance in NMR (~δ 3.8–4.2 ppm) and fluorine’s coupling patterns can distinguish positional isomers .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?
Thiadiazoles with fluorinated aromatic substituents often exhibit low aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for biological assays . Stability studies under varying pH and temperature conditions are essential, as hydrolysis of the thiadiazole ring or methoxy group may occur in acidic/basic media .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?
Molecular docking with software like AutoDock Vina can model interactions between the compound and target proteins (e.g., microbial enzymes). The fluorophenyl group’s electron-withdrawing nature may enhance binding to hydrophobic pockets, while the thiadiazole core could engage in hydrogen bonding . PASS Online® predictions, as used in analogous studies, can prioritize derivatives for antimicrobial or antifungal screening .
Q. What analytical challenges arise in resolving structural ambiguities (e.g., tautomerism, isomerism) in thiadiazole derivatives?
X-ray crystallography is definitive for resolving tautomeric forms (e.g., thione vs. thiol) and verifying substituent positions . In cases where crystallization fails, advanced NMR techniques (e.g., NOESY for spatial proximity) or mass spectrometry (HRMS for fragmentation patterns) are critical. Contradictory reaction outcomes, such as unexpected byproducts from competing nucleophilic pathways (e.g., ), require LC-MS or GC-MS for trace analysis .
Q. How do substituent modifications (e.g., replacing methoxy with nitrofuran) impact the compound’s pharmacological profile?
Studies on fluorophenyl-1,2,4-triazoles demonstrate that electron-deficient substituents (e.g., nitrofuran) enhance antimicrobial activity by improving target affinity or redox cycling . For this compound, replacing the methoxy group with a bioisostere (e.g., sulfonamide) could optimize pharmacokinetic properties while retaining efficacy.
Q. What strategies address contradictory data in reaction mechanisms (e.g., competing pathways in thiadiazole functionalization)?
Mechanistic studies using isotopic labeling (e.g., ¹⁸O in methoxy groups) or kinetic profiling can clarify competing pathways. For instance, highlights unexpected 5-chloro-thiadiazole formation during Suzuki-Miyaura coupling, attributed to solvent-mediated side reactions. Computational tools (DFT for transition-state analysis) or in situ FTIR monitoring may resolve such discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
